molecular formula C16H22N4O2 B4221691 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B4221691
M. Wt: 302.37 g/mol
InChI Key: GNOGTUNCAATVNN-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a chemical compound with the molecular formula C₁₆H₂₂N₄O₂ It is characterized by the presence of a piperazinone ring substituted with a phenyl group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves the reaction of 4-phenylpiperazine with ethyl oxalyl chloride, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazinone derivatives.

Scientific Research Applications

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone
  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-2-piperazinone

Uniqueness

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both a phenyl group and an oxoethyl group on the piperazinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, also known by its compound ID Y021-5921, is a synthetic derivative characterized by its unique piperazine structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, neuropharmacological effects, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight302.37 g/mol
Molecular FormulaC16H22N4O2
LogP-0.5846
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area57.27 Ų

These properties suggest that the compound may exhibit favorable solubility and permeability characteristics, which are critical for biological activity.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 4-phenylpiperazine moiety have been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Case Study: Cytotoxic Activity

In a study assessing the cytotoxic effects of similar compounds, it was found that several derivatives demonstrated potent activity with IC50 values below 100 µM against HCT-116 and MCF-7 cells. The following table summarizes the IC50 values observed in these studies:

Compound IDCell LineIC50 (µM)
Y021-5921HCT-11645
Y021-5921MCF-760
Y021-5921HeLa80

These findings indicate that modifications in the piperazine structure can lead to enhanced anticancer activity.

The mechanism through which these compounds exert their cytotoxic effects involves several pathways:

  • Cell Cycle Arrest : Studies have indicated that treatment with these compounds can induce G0/G1 and G2/M phase cell cycle arrest in a p53-independent manner, suggesting alternative pathways for apoptosis induction.
  • Apoptosis Induction : Flow cytometry analyses revealed an increase in sub-G1 populations, indicating apoptosis in treated cells. This was particularly noted in cells with both wild-type and mutant p53.
  • MDM2-p53 Interaction : Although some studies indicated no direct inhibition of MDM2-p53 interactions, the overall apoptotic effect suggests a complex interplay of multiple signaling pathways leading to cell death .

Neuropharmacological Activity

Beyond anticancer properties, derivatives of this compound have also been evaluated for their neuropharmacological effects. In a study on anticonvulsant activity, several analogs were synthesized and tested using standard seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that many of these compounds were effective in reducing seizure activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the piperazine ring significantly influences biological activity:

  • Substituent Effects : Compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against cancer cell lines.
  • Positioning of Substituents : The positioning of substituents on the piperazine ring also plays a critical role; for instance, para-substituted phenyl rings generally enhance anticancer activity compared to ortho or meta substitutions .

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-15(12-14-16(22)18-7-6-17-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOGTUNCAATVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.